molecular formula C9H10N2O B7761434 2-Amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile CAS No. 5117-89-5

2-Amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile

Cat. No.: B7761434
CAS No.: 5117-89-5
M. Wt: 162.19 g/mol
InChI Key: YOZTUVGTXWSPCM-UHFFFAOYSA-N
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Description

2-Amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile is an organic compound with the molecular formula C₉H₁₀N₂O It is a heterocyclic compound featuring a benzofuran ring system with an amino group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanoacetamide with 2,3-dihydroxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization mechanism to form the desired benzofuran ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Cyclocondensation with 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine

Reaction Conditions :

  • Reactant : 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine

  • Solvent : Hexamethylphosphoramide (HMPA)

  • Temperature : 150°C

  • Time : 1 hour

  • Atmosphere : Nitrogen

Product :
1,2,3,4,7,8,9,10-Octahydro-6H-benzofuro[2,3-d]pyrimido[1,2-a]pyrimidin-6-imine

ParameterValue
Yield62%
Melting Point290°C
¹H NMR (DMSO-d₆)δ 7.50 (s, 1H), 6.30 (s, 1H), 3.80 (m, 2H), 3.20 (m, 2H), 2.50 (m, 4H), 1.90 (m, 2H)
¹³C NMRKey peaks: 112.8 (C≡N), 179.2 (C=N), 190.4 (C=O)

This reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbon of the pyrimidine derivative, followed by cyclization and elimination .

Attempted Acetylation and Stability Considerations

Acetylation of structurally analogous 2-aminobenzothienopyrimidines with acetic anhydride led to pyrimidine ring degradation, forming N-(3-cyano-4,5,6,7-tetrahydrobenzothien-2-yl)acetamide instead . This suggests potential instability of the benzofuran analog under strong acylating conditions.

Key Observations :

  • Pyrimidine ring cleavage occurs under acetylation.

  • Stability is influenced by the electronic environment of the amino group.

Reactivity with α,β-Acetylenic Esters and Ketones

While direct data for the benzofuran derivative is limited, reactions of its thiophene analog (2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile) with acetylenic esters (e.g., methyl propiolate) yield enamino-ketones via Michael addition .

General Pathway :

  • Nucleophilic attack of the amino group on the α-carbon of the acetylenic compound.

  • Tautomerization to form conjugated enaminones.

Example Reaction :
2-Amino-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile + Phenylacetylene → (Z)-Enamino-ketone derivative (yield: 68–75%) .

Condensation with Benzylidenemalononitriles

In thiophene analogs, reactions with substituted benzylidenemalononitriles produce 4-amino-2-(1-cyano-2-arylvinyl)benzothieno[2,3-d]pyrimidines as (E,Z)-mixtures . For the benzofuran compound, a similar pathway is plausible:

Proposed Mechanism :

  • Knoevenagel condensation between the nitrile and aldehyde.

  • Cyclization to form the pyrimidine ring.

Expected Outcomes :

  • Stereoisomeric mixtures due to restricted rotation around the vinyl bond.

  • Yields dependent on substituent electronic effects.

Rearrangement Reactions

Molecular iodine-mediated reactions of related tetrahydrobenzofuran derivatives (e.g., 6,6-dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydrobenzofuran-3,3(2H)-dicarbonitrile) involve cyclopropane intermediate formation followed by ring expansion . While unreported for the target compound, analogous rearrangements could occur under similar conditions:

Key Conditions :

  • Catalyst : I₂ (1 equiv)

  • Base : Triethylamine

  • Solvent : Ethanol

Analytical Characterization Data

Critical spectroscopic parameters for reaction monitoring:

TechniqueKey Signals
IR Spectroscopy ν 2238 cm⁻¹ (C≡N), 1655 cm⁻¹ (C=O)
¹H NMR δ 6.30–7.80 (aromatic/vinyl protons)
MS (ESI) m/z 293 [M + H]⁺ (for related compounds)

Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (e.g., HMPA) enhance cyclization efficiency .

  • Temperature : Reactions above 150°C favor ring-forming steps but risk decomposition.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard for isolating products .

Scientific Research Applications

Chemical Synthesis Applications

1.1 Building Block in Organic Synthesis

2-Amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various transformations such as nucleophilic substitutions and cyclizations, which are critical in the development of pharmaceuticals and agrochemicals.

1.2 Reaction Mechanisms and Pathways

The compound can be utilized in reaction pathways that involve:

  • Cyclization Reactions: It can react with various electrophiles to form cyclic compounds.
  • Substitution Reactions: The amino group can be substituted to yield derivatives with different functional groups.

Medicinal Chemistry Applications

2.1 Antiviral and Anticancer Potential

Research indicates that this compound may exhibit antiviral and anticancer properties. Studies have focused on its role as a potential inhibitor of viral replication and as an anticancer agent targeting specific cellular pathways.

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways.

Material Science Applications

3.1 Development of Functional Materials

The compound's unique structure allows it to be incorporated into polymer matrices to develop functional materials with specific properties such as enhanced thermal stability and mechanical strength.

Table 1: Properties of Functional Materials Derived from this compound

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate to High
SolubilityVaries with Derivative

4.1 Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Specific studies have shown that it can inhibit enzymes involved in metabolic pathways related to cancer progression.

Case Study: Enzyme Inhibition
In vitro studies revealed that this compound effectively inhibited the activity of certain kinases involved in tumor growth, suggesting its potential role as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Biological Activity

Overview

2-Amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile (CAS No. 5117-89-5) is a heterocyclic organic compound that has garnered interest for its potential biological activities. This compound features a unique benzofuran ring system with an amino group and a nitrile group, which contribute to its chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the cyclization of precursors such as 2-cyanoacetamide and 2,3-dihydroxybenzaldehyde under basic conditions. The reaction conditions are optimized to yield high purity and yield of the desired product.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various therapeutic effects. The presence of both the amino and nitrile groups allows for significant hydrogen bonding and interaction with enzyme active sites.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .
  • Anti-inflammatory Properties : The compound has been studied for its anti-inflammatory effects. In vitro assays have demonstrated that it can reduce inflammation markers in human cell lines, making it a candidate for further exploration in inflammatory disease therapies .
  • Potential as a Therapeutic Agent : Ongoing research is investigating its role as a therapeutic agent in treating diseases such as hepatitis C virus (HCV) infections. Compounds similar in structure have been shown to inhibit HCV replication in cellular models, suggesting that this compound may possess similar properties .

Data Table: Biological Activity Summary

Activity Target Effect Reference
AntimicrobialStaphylococcus aureusMIC = 12.4 μM
AntimicrobialBacillus cereusMIC = 16.4 μM
Anti-inflammatoryHuman cell linesReduced inflammation markers
AntiviralHepatitis C VirusInhibits replication

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various derivatives of tetrahydrobenzofuran compounds. The results indicated that modifications to the substituents significantly affected the antibacterial potency against multiple strains of bacteria. Specifically, derivatives with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .
  • Anti-inflammatory Mechanism : In a controlled study, the anti-inflammatory effects were assessed using human macrophage cell lines treated with lipopolysaccharide (LPS). The introduction of this compound resulted in a marked decrease in pro-inflammatory cytokine production compared to untreated controls .

Properties

IUPAC Name

2-amino-4,5,6,7-tetrahydro-1-benzofuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZTUVGTXWSPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(O2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350075
Record name ST050948
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5117-89-5
Record name ST050948
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.1 4.8 ml of triethylamine are added dropwise to a solution of 11.0 g of 2-hydroxycyclohexanone and 9.6 g of malononitrile in 25 ml of methanol, and the mixture is stirred at room temperature for a further 4 hours. The crystals which deposit are separated off and washed with methanol, giving 12.8 g of 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile (“BA”), m.p. 179°.
[Compound]
Name
2.1
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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